(2S,3R)-2-azaniumyl-3-hydroxybutanoate
Description
(2S,3R)-2-azaniumyl-3-hydroxybutanoate (IUPAC name) is an L-alpha-amino acid derivative with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol . It features a chiral carbon backbone with (2S,3R) stereochemistry, distinguishing it from other stereoisomers (Figure 1). This compound is cataloged in the CMAUP database (ID: 6971019) and is structurally classified under organic acids, specifically alpha-amino acids and derivatives.
Properties
Key on ui mechanism of action |
L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present. Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/ The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/ |
|---|---|
CAS No. |
102783-05-1 |
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
(2S,3R)-2-azaniumyl-3-hydroxybutanoate |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 |
InChI Key |
AYFVYJQAPQTCCC-GBXIJSLDSA-N |
SMILES |
CC(C(C(=O)[O-])[NH3+])O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])[NH3+])O |
Canonical SMILES |
CC(C(C(=O)[O-])[NH3+])O |
Color/Form |
Colorless crystals Crystals |
melting_point |
256 dec °C 256 °C (decomposes) 256°C |
Other CAS No. |
80-68-2 7013-32-3 72-19-5 |
physical_description |
Solid White crystalline powder; slight savoury aroma |
solubility |
97000 mg/L (at 25 °C) 0.98 M Insoluble in ethanol, ethyl ether, chloroform Insoluble in common neutral solvents In water, 9.70X10+4 mg/L at 25 °C 97.0 mg/mL Sparingly soluble in water; Soluble in buffer systems pH 5.5 Practically insoluble (in ethanol) |
Synonyms |
Urea, polymer with 1,4-butanediol and formaldehyde, methylated |
vapor_pressure |
1.32X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemistry Dictates Binding : The (2S,3R) configuration enables unique interactions with enzymes, as seen in 4-HIL derivatives’ binding to HILDH .
- Biological Specificity: Diastereomers like (2R,3S)-2-amino-3-hydroxybutanoate may occupy distinct metabolic niches, underscoring the need for enantioselective synthesis in pharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
